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These application notes provide a comprehensive overview and detailed protocols for utilizing
CRISPR-Cas9 technology to generate in vivo disease models. The focus is on practical
application, data presentation, and visualization of experimental workflows and relevant
biological pathways.

Application Note 1: Somatic Cell Genome Editing in
Adult Mice for Cancer Modeling

Introduction: Somatic cell genome editing using CRISPR-Cas9 in adult animals offers a rapid
and flexible approach to model sporadic diseases like cancer. This method avoids the lengthy
process of generating germline-edited animals and allows for the introduction of multiple
mutations in a tissue-specific manner, closely mimicking the genetic complexity of human
tumors. Delivery of CRISPR-Cas9 components directly to the target tissue enables the study of
tumor initiation, progression, and response to therapies in an authentic in vivo environment.

Key Applications:

e Rapid induction of tumors: Directly introduce mutations in tumor suppressor genes (e.g.,
Trp53, Pten) and oncogenes (e.g., Kras) to initiate tumorigenesis in specific organs.

e Modeling tumor heterogeneity: Co-delivery of multiple sgRNAs allows for the creation of
complex, multi-clonal tumors.
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» Preclinical drug testing: Generated tumor models can be used to evaluate the efficacy of
novel cancer therapeutics.

» Studying metastasis: In vivo CRISPR screens can identify genes that drive tumor
metastasis.

Experimental Protocol: Modeling Lung Adenocarcinoma
in Mice via AAV-mediated CRISPR-Cas9 Delivery

This protocol describes the generation of a lung adenocarcinoma model by targeting Trp53 and
activating oncogenic Kras in the lung epithelium of wild-type mice using a dual adeno-
associated virus (AAV) system.

Materials:

AAV vector 1: Encodes SpCas9 under a constitutive promoter (e.g., EFS).

AAV vector 2: Encodes sgRNAs targeting Trp53 and a homology-directed repair (HDR)
template for introducing the G12D mutation in Kras.

Wild-type mice (e.g., C57BL/6).

Intratracheal instillation setup.

Anesthesia and monitoring equipment.
Procedure:

e AAV Production and Titer Determination: Produce high-titer AAV vectors for both constructs.
Determine the viral genome (vg) titer for each vector.

e Animal Preparation: Anesthetize the mice and place them in a supine position.

e AAV Administration: Co-administer AAV1-SpCas9 and AAV2-sgRNA/KrasG12D via
intratracheal instillation. A typical dose is 1 x 1011 vg of each AAV per mouse.

e Tumor Monitoring: Monitor tumor development over time using imaging techniques such as
micro-CT or histology at defined endpoints.
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e Analysis: Harvest lung tissue for histological analysis to confirm tumor formation and
immunohistochemistry to verify protein expression changes. Perform genomic DNA
sequencing to confirm the desired genetic modifications.

Quantitative Data Summary:

Editing

Target Delivery Mouse o Tumor
. Efficiency . Reference
Gene(s) Method Strain Incidence
(Indel %)
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Dual AAV C57BL/6 N High
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pTen, Trp53 Polymer quantified

Hydrodynami
Pten, p53 c injection C57BL/6 ~5% High

(plasmid)

Application Note 2: Generation of Germline
Knockout and Knock-in Mouse Models

Introduction: Generating germline-edited mice using CRISPR-Cas9 provides stable, heritable
models for studying genetic diseases. This is achieved by introducing CRISPR-Cas9
components into zygotes, which are then implanted into pseudopregnant females. This
approach is significantly faster and more efficient than traditional embryonic stem cell-based
methods. It allows for the creation of knockout, knock-in (e.g., point mutations, reporter genes),
and conditional knockout alleles.

Key Applications:

¢ Modeling monogenic diseases: Recreate specific disease-causing mutations to study
pathophysiology and test therapeutic strategies (e.g., Duchenne muscular dystrophy, cystic
fibrosis).
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» Fundamental gene function studies: Investigate the in vivo role of a gene by observing the
phenotype of a knockout or specifically mutated mouse.

o Creation of conditional models: Generate "floxed" alleles for use with the Cre-LoxP system to
enable tissue-specific and temporally controlled gene knockout.

Experimental Protocol: Generation of Knockout Mice via
Zygote Microinjection

This protocol outlines the generation of knockout mice by microinjecting Cas9 mRNA and
SgRNA into the cytoplasm of fertilized mouse eggs.

Materials:

Superovulated female mice (e.g., C57BL/6J).

e Stud male mice.

e Pseudopregnant female mice.

e Cas9 mRNA.

o Synthesized and purified sgRNA targeting the gene of interest.

e Microinjection station with micromanipulators.

e Embryo culture medium (e.g., M16).

Procedure:

o Preparation of Injection Mix: Prepare a solution containing Cas9 mRNA (e.g., 100 ng/uL) and
SgRNA (e.g., 50 ng/uL) in an appropriate injection buffer.

o Zygote Collection: Harvest zygotes from superovulated female mice that have been mated
with stud males.

e Microinjection: Microinject the Cas9 mRNA/sgRNA mix into the cytoplasm of the collected
zygotes.
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o Embryo Culture and Transfer: Culture the injected zygotes for a short period and then
transfer the surviving two-cell embryos into the oviducts of pseudopregnant females.

o Genotyping of Pups: After birth, perform genomic DNA extraction from tail biopsies of the
pups. Use PCR and Sanger sequencing or a T7 Endonuclease | (T7E1) assay to screen for
the presence of indel mutations.

o Breeding: Breed founder mice with wild-type mice to establish stable knockout lines.

Quantitative Data Summary:

Biallelic
Founder
Target Gene Method o Knockout Reference
Efficiency (%) .
Efficiency (%)
Zygote 66.7 (8/12
VDR o 36.4 (12/33)
microinjection founders)
Zygote
Various cytoplasmic High High
injection

Application Note 3: In Vivo Functional Genomics
using CRISPR Screens

Introduction: In vivo CRISPR screens are a powerful tool for identifying genes that regulate
complex biological processes in a whole-organism context, which is not possible with in vitro
screens. This approach involves introducing a pooled library of sgRNAs into cells, which are
then transplanted into an animal model. By comparing the representation of SgRNAS in
different tissues or at different time points, one can identify genes that influence phenotypes
such as tumor growth, metastasis, or drug resistance.

Key Applications:

» Discovery of cancer dependencies: Identify genes essential for tumor growth and survival in
an in vivo setting.
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« |dentification of metastasis-related genes: Uncover genes that promote or suppress the
metastatic cascade.

» Elucidation of drug resistance mechanisms: Screen for genes whose knockout confers
resistance to a particular therapy.

Experimental Protocol: In Vivo CRISPR Screen for
Metastasis-Driving Genes

This protocol describes a screen to identify genes that promote ovarian cancer metastasis
using a lentiviral sSgQRNA library.

Materials:

Pooled lentiviral sgRNA library.

Cancer cell line (e.g., ES-2 ovarian cancer cells).

Immunocompromised mice (e.g., nude mice).

Next-generation sequencing (NGS) platform.

Procedure:

SgRNA Library Transduction: Transduce the cancer cell line with the pooled lentiviral SgRNA
library at a low multiplicity of infection (MOI) to ensure most cells receive a single sgRNA.

o Cell Transplantation: Inject the transduced cells subcutaneously into immunocompromised

mice.

o Tumor Growth and Metastasis: Allow primary tumors to grow and metastasize to distant
organs (e.g., lung, liver).

o Tissue Collection: Harvest the primary tumor and metastatic lesions from the lungs and liver.

e Genomic DNA Extraction and sgRNA Amplification: Extract genomic DNA from the primary
tumor and metastatic sites. Amplify the integrated sgRNA sequences using PCR.
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» Next-Generation Sequencing: Sequence the amplified sgRNA libraries to determine the
relative abundance of each sgRNA in the different tissues.

» Data Analysis: Identify SQRNAs that are enriched in the metastatic sites compared to the
primary tumor. These sgRNAs target candidate metastasis-driving genes.

» Validation: Validate the function of candidate genes using individual sgRNAs in further in vivo

experiments.
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Caption: PI3K-Akt signaling pathway with CRISPR-Cas9 targeting of the tumor suppressor

PTEN.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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